molecular formula C16H24N2O2 B069527 1-Boc-3-phenylamino-piperidine CAS No. 183207-67-2

1-Boc-3-phenylamino-piperidine

Cat. No.: B069527
CAS No.: 183207-67-2
M. Wt: 276.37 g/mol
InChI Key: LJJKJXBLMQFLRM-UHFFFAOYSA-N
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Description

1-Boc-3-phenylamino-piperidine, also known as tert-butyl 3-anilino-1-piperidinecarboxylate, is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylamino group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-phenylamino-piperidine can be synthesized through various methods. One common approach involves the reaction of 3-phenylamino-piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-phenylamino-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Boc-3-phenylamino-piperidine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-3-phenylamino-piperidine involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-Boc-3-phenylamino-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various research fields .

Properties

IUPAC Name

tert-butyl 3-anilinopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJKJXBLMQFLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457027
Record name 1-Boc-3-phenylamino-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183207-67-2
Record name 1-Boc-3-phenylamino-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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